1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine
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Overview
Description
1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine is a chemical compound with the molecular formula C11H23N3. It is a derivative of piperazine and piperidine, featuring a methyl group attached to the nitrogen atom of the piperazine ring and a 4-methylpiperidin-4-ylmethyl group attached to the other nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperazine with 4-methylpiperidine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine is used in various scientific research fields, including:
Chemistry: As a reagent and building block in synthetic organic chemistry.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential therapeutic agent in drug development.
Industry: As a catalyst in condensation reactions and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-piperidinylpiperazine
- 1-methylpiperazine
- 4-methylpiperidine
Uniqueness
1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine is unique due to its dual piperazine and piperidine structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its similar compounds .
Properties
CAS No. |
1343660-26-3 |
---|---|
Molecular Formula |
C12H25N3 |
Molecular Weight |
211.35 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C12H25N3/c1-12(3-5-13-6-4-12)11-15-9-7-14(2)8-10-15/h13H,3-11H2,1-2H3 |
InChI Key |
KDXHYRMKXQQFNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CN2CCN(CC2)C |
Purity |
95 |
Origin of Product |
United States |
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